

# Chemical structure and IUPAC name of 4-Bromophenylacetonitrile.

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## Compound of Interest

Compound Name: 4-Bromophenylacetonitrile

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## A Comprehensive Technical Guide to 4-Bromophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Bromophenylacetonitrile**, a key intermediate in organic synthesis and drug discovery. It covers the compound's chemical structure, IUPAC name, physicochemical properties, and detailed experimental protocols for its synthesis and derivatization.

## Chemical Structure and IUPAC Nomenclature

**4-Bromophenylacetonitrile**, also known by synonyms such as 4-bromobenzyl cyanide and 2-(4-bromophenyl)acetonitrile, is an aromatic nitrile.<sup>[1][2][3]</sup> Its structure consists of a phenyl ring substituted with a bromine atom at the para-position (position 4) and an acetonitrile group.

- IUPAC Name: 2-(4-bromophenyl)acetonitrile<sup>[1][2][3][4]</sup>
- Chemical Formula: C<sub>8</sub>H<sub>6</sub>BrN<sup>[2][5][6]</sup>
- Molecular Structure:

## Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **4-Bromophenylacetonitrile**, providing a reference for its physical and chemical properties.

Property	Value	Reference(s)
Molecular Weight	196.04 g/mol	[2][3][5][6]
Appearance	Off-white to white crystalline solid, powder, or chunks	[1][7][8]
Melting Point	47-49 °C	[7][8][9]
Solubility	Sparingly soluble in Chloroform and Ethyl Acetate. Soluble in Methanol.	[1][7]
Flash Point	113 °C (235.4 °F) - closed cup	
CAS Number	16532-79-9	[2][5][6]
EC Number	240-602-2	[4]
InChI	1S/C8H6BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2	[2]
SMILES String	Brc1ccc(CC#N)cc1	
Topological Polar Surface Area	23.8 Å <sup>2</sup>	[7]

## Experimental Protocols

**4-Bromophenylacetonitrile** is a versatile reagent. Detailed below are established experimental protocols for its synthesis and its application as a precursor in further chemical transformations.

### Synthesis of 4-Bromophenylacetonitrile from 4-Bromobenzyl Bromide

A common and direct method for synthesizing **4-Bromophenylacetonitrile** is through the nucleophilic substitution of 4-bromobenzyl bromide with a cyanide salt.[10]

## Protocol:

- Reaction Setup: In a round-bottom flask, dissolve potassium cyanide (KCN) (4.5 mmol) in 15 mL of dimethyl sulfoxide (DMSO). Heat the mixture to 90°C with stirring for 1 hour.[11]
- Reagent Addition: Slowly add 4-bromobenzyl bromide (4.0 mmol) to the heated KCN solution. The mixture will typically turn dark red.[10][11]
- Reaction Monitoring: Maintain the reaction at 90°C for 2 hours. Monitor the consumption of the starting material using thin-layer chromatography (TLC) with a mobile phase of chloroform/hexane (9:1).[10][11]
- Work-up: Once the reaction is complete, cool the mixture and pour it into 100 mL of distilled water.[11]
- Extraction: Extract the aqueous mixture with ethyl acetate (4 x 10 mL).[11]
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography using a chloroform/hexane (9:1) eluent to yield **4-Bromophenylacetonitrile** as a white solid.[11] An 86% yield has been reported for this method.[11]

## Synthesis of $\alpha,\alpha$ -dimethyl-4-bromophenylacetonitrile

**4-Bromophenylacetonitrile** serves as a starting material for the synthesis of other important intermediates, such as  $\alpha,\alpha$ -dimethyl-**4-bromophenylacetonitrile**.[11]

## Protocol:

- Reaction Setup: Dissolve **4-Bromophenylacetonitrile** as the raw material in a suitable reaction solvent like benzene.[11]
- Reagent Addition: In the presence of a phase transfer catalyst and an alkali solution, react the solution with a methylating agent at a low temperature.[11]
- Post-Processing: After the reaction is complete, perform standard work-up procedures to isolate the target product.[11]

- Purity and Yield: This process has been reported to yield **α,α-dimethyl-4-bromophenylacetonitrile** with a purity greater than 99% (as determined by gas chromatography) and in yields ranging from 84% to 90%.[\[11\]](#)

## Applications in Drug Development and Organic Synthesis

**4-Bromophenylacetonitrile** is a valuable building block in the synthesis of pharmaceuticals and advanced organic materials.[\[1\]](#)[\[11\]](#)[\[12\]](#) The cyano group is a key functional group found in numerous small molecule drugs.[\[11\]](#)

- Pharmaceutical Intermediates: It is a key intermediate in the preparation of 4-bromophenylacetic acid, which is a starting material for drugs like Bilastine and Fexofenadine.[\[13\]](#) It is also used in the synthesis of the antihistamine Brompheniramine.[\[13\]](#)
- Material Science: The compound has been utilized in the synthesis of new fluorene-based alternating polymers and light-emitting copolymers for applications in organic light-emitting diodes (OLEDs).[\[6\]](#)
- Chemical Research: It serves as a chemical model for studying and analyzing the human buccal absorption of pharmaceuticals.[\[1\]](#)[\[12\]](#)

## Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic pathways involving **4-Bromophenylacetonitrile**.

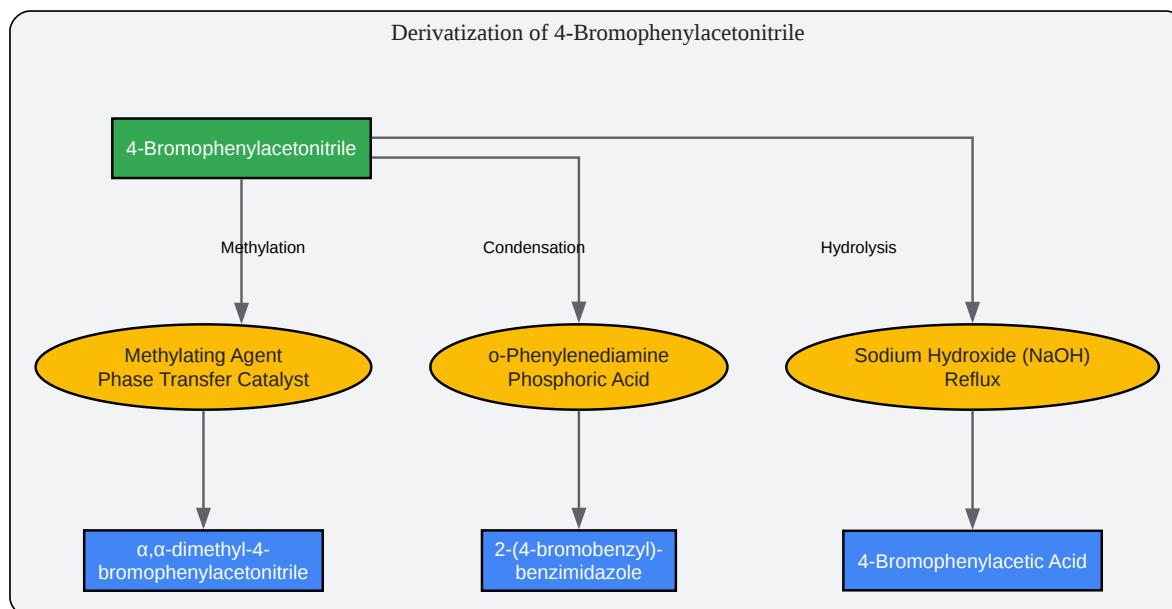
## Synthesis of 4-Bromophenylacetonitrile

4-Bromobenzyl Bromide

Potassium Cyanide (KCN)  
in DMSO, 90°C

4-Bromophenylacetonitrile

[Click to download full resolution via product page](#)**Caption: Synthesis pathway of 4-Bromophenylacetonitrile.**

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Caption: Key synthetic transformations of **4-Bromophenylacetonitrile**.

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